

N3-PEG16-Hydrazide chemical structure and properties

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Compound of Interest		
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An In-depth Technical Guide to N3-PEG16-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **N3-PEG16-Hydrazide**, a heterobifunctional polyethylene glycol (PEG) linker. We will delve into its chemical structure, core properties, synthesis, and key applications, with a focus on detailed experimental protocols to facilitate its integration into research and development workflows.

Core Concepts: Understanding N3-PEG16-Hydrazide

N3-PEG16-Hydrazide is a monodisperse PEG derivative, which ensures a precise molecular weight and a defined spacer length, critical for reproducible bioconjugation.[1] It is a prime example of a heterobifunctional linker, featuring two distinct reactive groups at either end of a 16-unit hydrophilic PEG spacer.[2]

Azide Group (N₃): This functional group is a cornerstone of "click chemistry," a set of highly efficient, specific, and biocompatible reactions.[2] It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with molecules bearing an alkyne or a strained cyclooctyne group.[3]



- Hydrazide Group (-C(O)NHNH₂): The hydrazide moiety is a potent nucleophile that
 chemoselectively reacts with carbonyl compounds, such as aldehydes and ketones, to form
 stable hydrazone bonds.[2] This reaction is particularly useful for conjugating molecules to
 glycoproteins (after periodate oxidation of their sugar moieties) or to proteins engineered to
 contain carbonyl groups.
- PEG16 Spacer: The 16-unit polyethylene glycol chain imparts increased hydrophilicity and solubility to the molecule and its conjugates. This biocompatible spacer can improve the pharmacokinetic profile of therapeutic conjugates and provides a defined distance between the conjugated molecules, which can be crucial for maintaining their biological activity.

Chemical Structure and Properties

The unique structure of **N3-PEG16-Hydrazide** allows for sequential and controlled conjugation strategies, making it a versatile tool in the construction of complex biomolecules.

Chemical Structure Diagram

Caption: Chemical structure of N3-PEG16-Hydrazide.

Physicochemical Properties

Quantitative data for **N3-PEG16-Hydrazide** are summarized in the table below for easy reference.

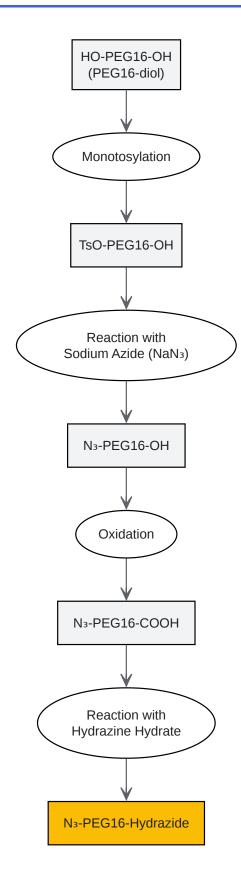
Property	Value	Source(s)
Molecular Formula	C35H67N5O17	
Molecular Weight	833.94 g/mol	-
Appearance	White Solid or Colorless Liquid/Viscous Liquid	_
Purity	>95% or >97%	-
Solubility	Water, DMSO, DMF	-
Storage Conditions	Store at 4°C or -18°C for long- term storage	



Synthesis Pathway

The synthesis of a heterobifunctional PEG like **N3-PEG16-Hydrazide** involves the selective modification of the terminal hydroxyl groups of a PEG diol. A plausible multi-step synthetic route is outlined below.





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Caption: Plausible synthetic pathway for N3-PEG16-Hydrazide.



Applications in Research and Drug Development

The dual reactivity of **N3-PEG16-Hydrazide** makes it a powerful tool for sophisticated bioconjugation, enabling two distinct and orthogonal modification strategies.

- Antibody-Drug Conjugates (ADCs): N3-PEG16-Hydrazide is a versatile linker for creating
 ADCs. The hydrazide can react with a carbonyl-containing cytotoxic drug, and the azide can
 then "click" the drug-linker complex onto an alkyne-modified antibody.
- Protein and Peptide Functionalization: It allows for the site-specific modification of proteins and peptides to introduce various functionalities, aiding in the study of their function and the development of protein-based therapeutics.
- Glycoconjugate Research: The specific reactivity of the hydrazide group with aldehydes
 makes it invaluable for studying oligosaccharides and their conjugates. Aldehydes can be
 generated on sugar residues by mild periodate oxidation, allowing for specific labeling.
- Oligonucleotide and sgRNA Labeling: This linker can be used to attach tracking dyes or other molecules to oligonucleotides for research applications.

Experimental Protocols

The following are representative protocols for the two primary reaction types involving **N3-PEG16-Hydrazide**: hydrazone ligation and a subsequent click chemistry reaction. These protocols are based on established methods for similar PEG linkers and should be optimized for specific applications.

Protocol 1: Hydrazone Ligation to an Aldehyde-Containing Protein

This protocol describes the conjugation of **N3-PEG16-Hydrazide** to a protein (e.g., an antibody) that has been modified to present aldehyde groups, for instance, through the oxidation of its carbohydrate moieties.

Materials:

Aldehyde-modified protein in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5)



N3-PEG16-Hydrazide

- Conjugation buffer (e.g., 0.1 M sodium acetate, 150 mM NaCl, pH 5.5)
- Aniline (optional catalyst)
- Quenching solution (e.g., 1 M glycine)
- Purification system (e.g., Size-Exclusion Chromatography (SEC) column)

Methodology:

- Preparation of Reactants:
 - Ensure the aldehyde-modified protein is buffer-exchanged into the conjugation buffer at a concentration of 1-10 mg/mL.
 - Prepare a stock solution of N3-PEG16-Hydrazide (e.g., 10-50 mM) in the same buffer or a compatible solvent like DMSO.
 - If using a catalyst, prepare a fresh stock solution of aniline.
- Conjugation Reaction:
 - Add a 20-50 fold molar excess of the N3-PEG16-Hydrazide stock solution to the protein solution.
 - If used, add aniline to a final concentration of 10-20 mM.
 - Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
 Optimal reaction time should be determined empirically.
- Quenching and Purification:
 - (Optional) Quench any unreacted aldehyde groups by adding a quenching solution and incubating for 30 minutes.



- Purify the resulting N₃-PEG16-Protein conjugate using an SEC column (e.g., Superdex 200) to remove excess reagents.
- Characterization:
 - Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
 - Use techniques like MALDI-TOF or ESI-MS to determine the number of PEG linkers attached per protein molecule.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized protein from Protocol 1 and an alkyne-containing payload (e.g., a therapeutic small molecule or a fluorescent dye).

Materials:

- N₃-PEG16-Protein conjugate (from Protocol 1) in an amine-free buffer (e.g., PBS, pH 7.4)
- Alkyne-containing payload molecule
- Copper(II) sulfate (CuSO₄)
- Copper-chelating ligand (e.g., THPTA or TBTA)
- Reducing agent (e.g., Sodium Ascorbate)
- Purification system (e.g., SEC or dialysis)

Methodology:

- Preparation of Reactants:
 - Dissolve the N₃-PEG16-Protein conjugate in the reaction buffer to a final concentration of 1-5 mg/mL.
 - Prepare a stock solution of the alkyne-payload in a compatible solvent (e.g., DMSO).

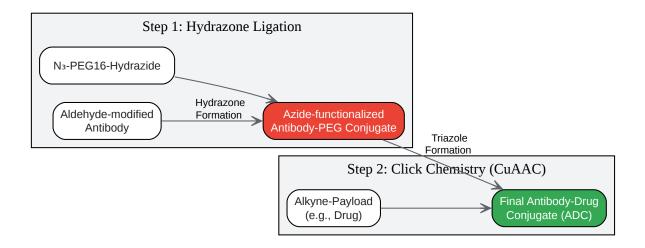


- Prepare fresh stock solutions of CuSO₄, the ligand, and sodium ascorbate.
- Click Reaction:
 - Add a 5-10 fold molar excess of the alkyne-payload to the protein conjugate solution.
 - In a separate tube, premix CuSO₄ and the ligand in a 1:5 molar ratio.
 - Add the premixed copper/ligand solution to the reaction mixture to a final copper concentration of 0.5-1 mM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification and Characterization:
 - Purify the final bioconjugate using SEC or dialysis to remove unreacted payload and copper catalyst.
 - Characterize the final product for purity, aggregation, and drug-to-antibody ratio (DAR)
 using techniques such as HIC-HPLC, RP-HPLC, and mass spectrometry.

Bioconjugation Workflow Visualization

The dual functionalities of **N3-PEG16-Hydrazide** enable a powerful two-step, orthogonal conjugation workflow, which is particularly advantageous for the modular synthesis of complex molecules like ADCs.





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Caption: Orthogonal bioconjugation workflow using N3-PEG16-Hydrazide.

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